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Compound of Interest

Compound Name: Azido-PEG4-C2-acid

Cat. No.: B1666431 Get Quote

Introduction

Azido-PEG4-C2-acid is a versatile, heterobifunctional crosslinker integral to modern

bioconjugation, drug delivery, and diagnostic development. Its unique structure, featuring a

terminal azide group and a carboxylic acid, connected by a hydrophilic tetraethylene glycol

(PEG4) spacer, offers researchers a powerful tool for covalently linking a wide array of

molecules. The azide functionality allows for highly specific and efficient "click chemistry"

reactions, while the carboxylic acid can be readily conjugated to primary amines, forming stable

amide bonds. The PEG4 spacer enhances the solubility and bioavailability of the resulting

conjugates while minimizing potential immunogenicity.[1][2]

This document provides detailed application notes and experimental protocols for the effective

use of Azido-PEG4-C2-acid in bioconjugation workflows, catering to researchers, scientists,

and drug development professionals.

Physicochemical and Bioconjugation Properties

A summary of the key quantitative data for Azido-PEG4-C2-acid is presented in the table

below. This information is crucial for designing and executing successful bioconjugation

experiments.
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Property Value Source(s)

Molecular Weight 291.30 g/mol [2]

Molecular Formula C11H21N3O6 [2]

Appearance Colorless to light yellow liquid [2]

Solubility

Soluble in DMSO (up to 100

mg/mL with sonication), DMF,

and water. Stock solutions are

typically prepared in

anhydrous DMSO or DMF.[2]

[3]

[2][3]

Storage (Pure Form)
Store at -20°C for up to 3

years.
[2]

Storage (In Solvent)

Store at -80°C for up to 6

months or at -20°C for up to 1

month. Avoid repeated freeze-

thaw cycles.

[2]

Azide Reactivity

Copper-Catalyzed Azide-

Alkyne Cycloaddition (CuAAC)

with terminal alkynes. Strain-

Promoted Azide-Alkyne

Cycloaddition (SPAAC) with

strained alkynes (e.g., DBCO,

BCN).

[2][4]

Carboxylic Acid Reactivity

Forms stable amide bonds with

primary amines upon activation

(e.g., with EDC/NHS).

[5][6]

Experimental Protocols
The following protocols provide detailed methodologies for the two primary modes of

bioconjugation using Azido-PEG4-C2-acid: activation of the carboxylic acid for amidation and

click chemistry reactions of the azide group.
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Protocol 1: Amide Bond Formation via EDC/NHS
Chemistry
This two-step protocol first activates the carboxylic acid of Azido-PEG4-C2-acid to form a

semi-stable NHS ester, which then readily reacts with primary amines on the target molecule.

[6][7]

Materials:

Azido-PEG4-C2-acid

Amine-containing biomolecule (e.g., protein, peptide)

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

Desalting columns or dialysis equipment for purification

Procedure:

Preparation of Reagents:

Equilibrate Azido-PEG4-C2-acid and other reagents to room temperature before use.

Prepare a 10 mg/mL stock solution of Azido-PEG4-C2-acid in anhydrous DMSO.

Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in Activation

Buffer.
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Activation of Azido-PEG4-C2-acid:

In a microcentrifuge tube, combine Azido-PEG4-C2-acid with EDC and NHS. A 2-10 fold

molar excess of EDC and a 2-5 fold molar excess of NHS over the Azido-PEG4-C2-acid
is recommended as a starting point.[6]

Incubate the reaction mixture for 15-30 minutes at room temperature.

Conjugation to Amine-Containing Biomolecule:

Dissolve the amine-containing biomolecule in Coupling Buffer.

Immediately add the activated Azido-PEG4-C2-acid solution to the biomolecule solution.

The final pH of the reaction mixture should be between 7.2 and 8.0. A 10-20 fold molar

excess of the activated linker to the biomolecule is a common starting point for proteins.[6]

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

mixing.

Quenching and Purification:

Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.

Incubate for 15 minutes at room temperature.

Purify the conjugate to remove excess linker and byproducts using a desalting column,

dialysis, or size-exclusion chromatography, exchanging the buffer to a suitable storage

buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule (prepared using

Protocol 1) to a terminal alkyne-containing molecule.[8][9]

Materials:

Azide-functionalized biomolecule
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Alkyne-containing molecule

Reaction Buffer: PBS, pH 7.4 or other non-amine containing buffers

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

Sodium Ascorbate stock solution (e.g., 1 M in water, freshly prepared)

Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in DMSO/water)

Purification equipment

Procedure:

Preparation of Reaction Mixture:

In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-

containing molecule (typically a 1.1 to 1.5-fold molar excess of the alkyne).[8]

Add the Reaction Buffer to the desired final concentration.

Add the copper-chelating ligand to a final concentration of 1-5 mM.

Initiation of the Reaction:

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30

minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]

Initiate the click reaction by adding the CuSO4 stock solution (to a final concentration of

0.1-1 mM) followed by the freshly prepared Sodium Ascorbate stock solution (to a final

concentration of 1-5 mM).

Incubation:

Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction

progress can be monitored by techniques such as SDS-PAGE, HPLC, or mass

spectrometry.
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Purification:

Purify the conjugate using appropriate chromatography techniques (e.g., size-exclusion,

affinity) to remove the copper catalyst, excess reagents, and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition
(SPAAC)
This copper-free click chemistry protocol is ideal for applications in living systems or with

sensitive biomolecules where copper toxicity is a concern. It utilizes a strained alkyne, such as

DBCO or BCN, which reacts spontaneously with the azide.[4][10][11]

Materials:

Azide-functionalized biomolecule

Strained alkyne-containing molecule (e.g., DBCO-NHS ester to label a protein)

Reaction Buffer: PBS, pH 7.4

Purification equipment

Procedure:

Preparation of Reactants:

If necessary, label your target molecule with the strained alkyne according to the

manufacturer's protocol (e.g., reacting a DBCO-NHS ester with a protein).

Prepare the azide-functionalized biomolecule using Protocol 1.

Conjugation Reaction:

In a reaction tube, combine the azide-functionalized biomolecule and the strained alkyne-

containing molecule. A 1.5 to 3-fold molar excess of the strained alkyne is often used.

Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight. Reaction

times may vary depending on the specific strained alkyne used.
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Purification:

Purify the conjugate using standard methods such as desalting columns, dialysis, or

chromatography to remove any unreacted starting materials.

Visualizations
The following diagrams illustrate the chemical reactions and a general workflow for

bioconjugation using Azido-PEG4-C2-acid.

Step 1: Carboxylic Acid Activation

Step 2: Conjugation to Biomolecule

Step 3: Click Chemistry
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Click to download full resolution via product page

Caption: General workflow for bioconjugation using Azido-PEG4-C2-acid.
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Caption: Reaction pathways for Azido-PEG4-C2-acid in bioconjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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